3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and a pyrrolidine-2,5-dione ring substituted with a 4-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of Bis(4-fluorophenyl)methyl piperazine: This intermediate can be synthesized by reacting piperazine with 4,4’-difluorobenzhydryl chloride in the presence of a base such as potassium carbonate.
Formation of Pyrrolidine-2,5-dione Intermediate: This can be achieved by reacting 4-iodoaniline with maleic anhydride under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products Formed
Oxidation: Formation of N-oxides or sulfoxides
Reduction: Formation of alcohols or amines
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential as a calcium channel blocker.
Biochemistry: The compound is studied for its interactions with various enzymes and receptors, providing insights into its mechanism of action.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets such as calcium channels and G-protein coupled receptors (GPCRs). The compound binds to these targets, modulating their activity and leading to various physiological effects . The exact pathways involved may include inhibition of calcium influx, modulation of neurotransmitter release, and alteration of intracellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-Bis(4-fluorophenyl)methyl piperazine: This compound shares the bis(4-fluorophenyl)methyl piperazine moiety and is used in similar applications.
4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: Another compound with a similar piperazine structure, used as a cannabinoid receptor inverse agonist.
3-{[4-(4-Fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue used in radiolabeling studies.
Uniqueness
3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-iodophenyl)pyrrolidine-2,5-dione is unique due to its combination of a bis(4-fluorophenyl)methyl piperazine moiety with a pyrrolidine-2,5-dione ring substituted with a 4-iodophenyl group. This unique structure imparts specific pharmacological properties, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C27H24F2IN3O2 |
---|---|
Molecular Weight |
587.4 g/mol |
IUPAC Name |
3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(4-iodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H24F2IN3O2/c28-20-5-1-18(2-6-20)26(19-3-7-21(29)8-4-19)32-15-13-31(14-16-32)24-17-25(34)33(27(24)35)23-11-9-22(30)10-12-23/h1-12,24,26H,13-17H2 |
InChI Key |
YFUIIYTXBCIQIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)I)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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